molecular formula C15H14N4O3S B2553420 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide CAS No. 952848-17-8

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide

Cat. No.: B2553420
CAS No.: 952848-17-8
M. Wt: 330.36
InChI Key: MOEIHYAMROAXPT-UHFFFAOYSA-N
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Description

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, an oxadiazole ring, and a phenylthio group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoxazole and oxadiazole intermediates, followed by their coupling with a phenylthio-substituted butanamide.

    Isoxazole Formation: The isoxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Oxadiazole Formation: The oxadiazole ring is often formed via the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reaction: The final step involves the coupling of the isoxazole and oxadiazole intermediates with a phenylthio-substituted butanamide using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines or other reduced products.

    Substitution: The isoxazole ring can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group yields sulfone derivatives, while reduction of the oxadiazole ring can produce amine derivatives.

Scientific Research Applications

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Research: It is used as a probe to study various biological pathways and molecular targets.

    Chemical Biology: The compound serves as a tool to investigate enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole and oxadiazole rings can participate in hydrogen bonding and hydrophobic interactions, while the phenylthio group can enhance binding affinity through π-π interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of isoxazole, oxadiazole, and phenylthio groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.

Properties

IUPAC Name

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenylsulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c20-13(7-4-10-23-11-5-2-1-3-6-11)17-15-19-18-14(21-15)12-8-9-16-22-12/h1-3,5-6,8-9H,4,7,10H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEIHYAMROAXPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCCC(=O)NC2=NN=C(O2)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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